

# 4-Cyano-2,6-difluorobenzoic acid literature review and citations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Cyano-2,6-difluorobenzoic acid

Cat. No.: B574566

[Get Quote](#)

## In-Depth Technical Guide to 4-Cyano-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Cyano-2,6-difluorobenzoic acid** is a fluorinated aromatic carboxylic acid that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a cyano group and two fluorine atoms flanking a carboxylic acid moiety, imparts distinct chemical properties that make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of interest in medicinal chemistry. This guide provides a comprehensive review of the available literature on **4-Cyano-2,6-difluorobenzoic acid**, focusing on its synthesis, chemical properties, and potential applications.

### Chemical Properties and Data

**4-Cyano-2,6-difluorobenzoic acid** is a white to light yellow solid. The presence of the electron-withdrawing fluorine atoms and the cyano group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>2</sub>	[1]
Molecular Weight	183.11 g/mol	[1]
CAS Number	181073-82-5	
Appearance	White to light yellow solid	
Boiling Point	303.9 ± 42.0 °C (Predicted)	
Density	1.51 ± 0.1 g/cm <sup>3</sup> (Predicted)	
pKa	1.68 ± 0.10 (Predicted)	
Solubility	Very slightly soluble in water (0.2 g/L at 25 °C, Calculated)	[2]

## Spectroscopic Data

Technique	Data
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )	$\delta$ 7.95 (d, $J$ = 7.53 Hz, 2H)
$^{13}\text{C}$ NMR	Data not explicitly found in the provided search results. Based on related structures, characteristic shifts would be expected for the quaternary carbons attached to fluorine, the cyano carbon, the carboxylic carbon, and the aromatic CH carbons.
Infrared (IR)	Specific spectrum not found. Key vibrational bands would include $\text{C}\equiv\text{N}$ stretching (typically around $2230\text{ cm}^{-1}$ ), $\text{C}=\text{O}$ stretching of the carboxylic acid (around $1700\text{ cm}^{-1}$ ), and $\text{C}-\text{F}$ stretching (in the $1300\text{-}1100\text{ cm}^{-1}$ region). The vibrational spectrum of the related 4-cyanobenzoic acid shows a $\text{C}\equiv\text{N}$ stretch at $2240\text{ cm}^{-1}$ and a $\text{C}=\text{O}$ stretch at $1710\text{ cm}^{-1}$ . <sup>[3]</sup>
Mass Spectrometry	Specific data not found. The molecular ion peak $[\text{M}]^-$ or $[\text{M}+\text{H}]^+$ would be expected at $m/z$ corresponding to its molecular weight.

## Synthesis of 4-Cyano-2,6-difluorobenzoic acid

Two primary synthetic routes for **4-Cyano-2,6-difluorobenzoic acid** have been identified in the literature.

### Method 1: Oxidation of 3,5-Difluoro-4-formylbenzonitrile

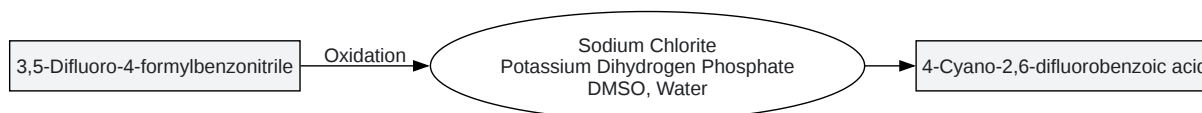
This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.

#### Experimental Protocol:

To a solution of 3,5-difluoro-4-formylbenzonitrile (0.2 g, 1.1 mmol) in dimethyl sulfoxide (10 mL), an aqueous solution of potassium dihydrogen phosphate (0.41 g, 2.9 mmol, dissolved in 0.4 mL of water) and sodium chlorite (0.216 g, 2.3 mmol, dissolved in 4 mL of water) are added sequentially. The reaction is stirred at room temperature for approximately 1 hour. Upon

completion, the reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield **4-cyano-2,6-difluorobenzoic acid**.

- Yield: 91.32%
- Appearance: White solid



[Click to download full resolution via product page](#)

Caption: Oxidation of 3,5-Difluoro-4-formylbenzonitrile.

#### Method 2: Halogen-Cyano Exchange followed by Hydrolysis

This alternative two-step approach involves a palladium-catalyzed cyanation of a bromo-precursor followed by hydrolysis of the resulting ester.

##### Step 1: Synthesis of tert-Butyl 4-cyano-2,6-difluoro-benzoate

##### Experimental Protocol:

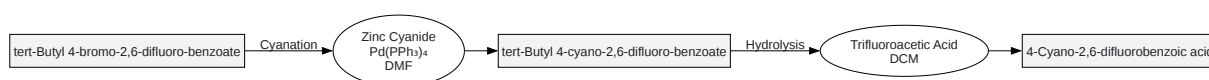
To a solution of tert-butyl 4-bromo-2,6-difluoro-benzoate (1.4 g, 4.78 mmol) in N,N-dimethylformamide (DMF, 10 mL), zinc cyanide (561 mg, 4.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (552 mg, 0.48 mmol) are added. The reaction mixture is heated and stirred, leading to the displacement of the bromine atom with a cyano group.

##### Step 2: Hydrolysis to **4-Cyano-2,6-difluorobenzoic acid**

While a specific protocol for the hydrolysis of tert-butyl 4-cyano-2,6-difluoro-benzoate was not found in the immediate search results, standard methods for tert-butyl ester deprotection would apply. This typically involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

### General Hydrolysis Protocol (Illustrative):

The tert-butyl 4-cyano-2,6-difluoro-benzoate is dissolved in dichloromethane. Trifluoroacetic acid is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent and excess TFA are then removed under reduced pressure to yield the carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Alternative synthesis via cyanation and hydrolysis.

## Applications in Drug Discovery and Medicinal Chemistry

**4-Cyano-2,6-difluorobenzoic acid** is primarily utilized as a versatile building block for the synthesis of more complex molecules with potential biological activity. The introduction of the 2,6-difluorobenzoyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound.

### Potential Therapeutic Areas:

While specific drugs containing the 4-cyano-2,6-difluorobenzoyl moiety were not explicitly identified in the search, the broader class of fluorinated benzoic acids and their derivatives has shown promise in several therapeutic areas:

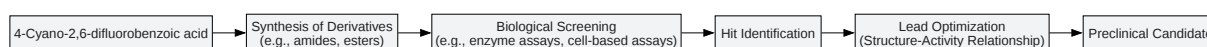
- **Anticancer Agents:** Fluorinated benzamides and related structures are components of various kinase inhibitors and other anticancer drugs. The fluorine atoms can improve cell membrane permeability and metabolic stability, leading to enhanced efficacy.
- **Antimicrobial Agents:** The 2,6-difluorobenzamide scaffold has been investigated for its antibacterial properties. Some derivatives have been shown to inhibit the bacterial cell

division protein FtsZ, a promising target for new antibiotics.[4] The cyano group can also be a key pharmacophoric element in various enzyme inhibitors.

- **Anti-inflammatory Agents:** The anti-inflammatory effects of some 4-fluorobenzoic acid derivatives are attributed to their ability to inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Logical Relationship for Drug Development:

The use of **4-cyano-2,6-difluorobenzoic acid** in drug discovery follows a logical workflow from a versatile starting material to a potential clinical candidate.



[Click to download full resolution via product page](#)

Caption: Drug development workflow utilizing the title compound.

## Conclusion

**4-Cyano-2,6-difluorobenzoic acid** is a valuable and reactive intermediate in organic and medicinal chemistry. Its synthesis is achievable through straightforward oxidation or a two-step cyanation-hydrolysis sequence. While direct biological activity data for this specific compound is scarce in the public domain, its utility as a building block for creating novel therapeutic agents is evident from the broader literature on fluorinated benzoic acid derivatives. The unique combination of functional groups makes it an attractive starting point for the development of new drugs targeting a range of diseases, including cancer and bacterial infections. Further research into the synthesis and biological evaluation of derivatives of **4-cyano-2,6-difluorobenzoic acid** is warranted to fully explore its potential in drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. <sup>13</sup>C nmr spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 <sup>13</sup>C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [4-Cyano-2,6-difluorobenzoic acid literature review and citations]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b574566#4-cyano-2-6-difluorobenzoic-acid-literature-review-and-citations]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)